molecular formula C13H16N2O4 B13641022 Tert-butyl2-(6-amino-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate

Tert-butyl2-(6-amino-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate

Cat. No.: B13641022
M. Wt: 264.28 g/mol
InChI Key: WFUGEWMSDKSKSE-UHFFFAOYSA-N
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Description

Tert-butyl 2-(6-amino-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate is a chemical compound belonging to the benzoxazolone series. It has the molecular formula C13H16N2O4 and a molecular weight of 264.3 g/mol. This compound is known for its unique structure, which includes a benzoxazolone core with an amino group and a tert-butyl ester moiety.

Preparation Methods

The synthesis of tert-butyl 2-(6-amino-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-phenol and tert-butyl bromoacetate.

    Reaction Conditions: The reaction involves the formation of the benzoxazolone ring through a cyclization reaction

    Industrial Production: Industrial production methods may involve optimizing reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Tert-butyl 2-(6-amino-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in different derivatives.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

    Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Tert-butyl 2-(6-amino-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-(6-amino-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling and metabolism.

Comparison with Similar Compounds

Tert-butyl 2-(6-amino-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate can be compared with other similar compounds:

    Similar Compounds: Compounds such as tert-butyl bromoacetate and tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate share structural similarities

    Uniqueness: The presence of the benzoxazolone core and the specific arrangement of functional groups make it unique.

Properties

Molecular Formula

C13H16N2O4

Molecular Weight

264.28 g/mol

IUPAC Name

tert-butyl 2-(6-amino-2-oxo-1,3-benzoxazol-3-yl)acetate

InChI

InChI=1S/C13H16N2O4/c1-13(2,3)19-11(16)7-15-9-5-4-8(14)6-10(9)18-12(15)17/h4-6H,7,14H2,1-3H3

InChI Key

WFUGEWMSDKSKSE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CN1C2=C(C=C(C=C2)N)OC1=O

Origin of Product

United States

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